molecular formula C21H25FN4O8 B582769 Flupirtine-N6-beta-D-Glucuronide CAS No. 1147289-72-2

Flupirtine-N6-beta-D-Glucuronide

Cat. No.: B582769
CAS No.: 1147289-72-2
M. Wt: 480.449
InChI Key: HUIFNWVVUMTVKA-YUAHOQAQSA-N
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Description

Flupirtine-N6-beta-D-Glucuronide is a metabolite of flupirtine, a non-opioid analgesic known for its muscle-relaxing properties.

Mechanism of Action

Target of Action

Flupirtine-N6-β-D-Glucuronide, also known as Flupirtine, primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the central nervous system, mediating the effects of neurotransmitters and hormones, and is involved in various physiological processes such as pain perception, sedation, and thermoregulation .

Mode of Action

Flupirtine acts by upregulating Bcl-2, increasing glutathione levels, activating an inwardly rectifying potassium channel, and delaying loss of intermitochondrial membrane calcium retention capacity . The discriminative effects of flupirtine are primarily mediated through alpha-2 adrenergic mechanisms .

Biochemical Pathways

Flupirtine is the first therapeutically used KV7 channel activator with additional GABA A ergic mechanisms . The activation of potassium KV7 (KCNQ) channels leads to a series of further therapeutic possibilities .

Pharmacokinetics

Flupirtine has a bioavailability of 90% when administered orally and 70% when administered rectally . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% of the analgesic potential of its parent compound . About 72% of flupirtine and its metabolites appear in urine and 18% appear in feces . The average elimination half-life is 6.5 hours .

Result of Action

The activation of the Alpha-2A adrenergic receptor by Flupirtine results in various physiological effects such as pain relief, sedation, and thermoregulation . It also exhibits muscle relaxant properties, making it popular for back pain and other orthopedic uses .

Biochemical Analysis

Biochemical Properties

Flupirtine-N6-beta-D-Glucuronide interacts with various biomolecules in the body. It is known to be a therapeutically used K V 7 channel activator with additional GABA A ergic mechanisms . This suggests that it interacts with K V 7 channels and GABA A receptors in the body.

Cellular Effects

This compound, as a metabolite of Flupirtine, may share some of its cellular effects. Flupirtine has been found to have potent cyto- and neuroprotective potential as well as anticonvulsant, and myorelaxant effects . It also reverses akinesia and rigidity in dopamine-depleted animals .

Molecular Mechanism

Flupirtine, the parent compound, is known to upregulate Bcl-2, increase glutathione levels, activate an inwardly rectifying potassium channel, and delay loss of intermitochondrial membrane calcium retention capacity . It acts like a NMDA receptor antagonist, but does not bind to the receptor .

Temporal Effects in Laboratory Settings

Flupirtine, the parent compound, has a half-life of 6.5 hours on average .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Flupirtine has been found to reverse akinesia and rigidity in dopamine-depleted animals .

Metabolic Pathways

This compound is a metabolite of Flupirtine . Flupirtine is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% the analgesic potential of its parent compound .

Transport and Distribution

72% of Flupirtine and its metabolites appear in urine and 18% appear in feces .

Subcellular Localization

Flupirtine, the parent compound, is known to activate an inwardly rectifying potassium channel , suggesting it may localize to the cell membrane where these channels are found.

Preparation Methods

The synthesis of Flupirtine-N6-beta-D-Glucuronide involves the glucuronidation of flupirtine. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to the N6 position of flupirtine. The reaction conditions often include a suitable buffer system and cofactors such as uridine diphosphate glucuronic acid. Industrial production methods may involve biocatalysis using microbial or mammalian cell cultures engineered to express the necessary enzymes .

Chemical Reactions Analysis

Flupirtine-N6-beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can reduce the compound, potentially altering its pharmacological properties.

    Substitution: Nucleophilic substitution reactions can occur, especially at the glucuronide moiety, leading to the formation of different derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

Flupirtine-N6-beta-D-Glucuronide has several scientific research applications:

Comparison with Similar Compounds

Flupirtine-N6-beta-D-Glucuronide can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[6-amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(25-18(12)23)26(9-10-3-5-11(22)6-4-10)19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H2,23,25)(H,24,32)(H,30,31)/t14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIFNWVVUMTVKA-YUAHOQAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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